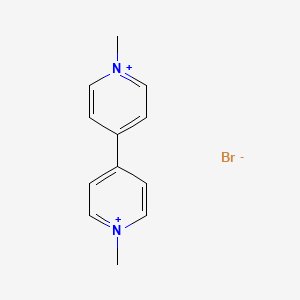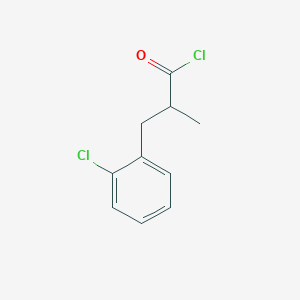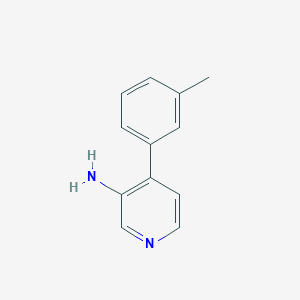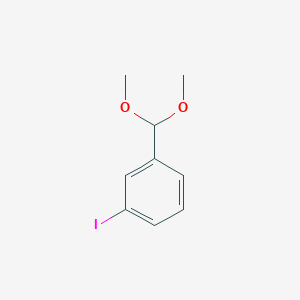
N-ethyl-3-iodo-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-iodo-4-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, an iodine atom, and a methyl group attached to the benzene ring of aniline. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-ethyl-3-iodo-4-methylaniline can begin with the nitration of a suitable precursor, followed by reduction to introduce the amine group. This involves the nitration of a benzene derivative to form a nitro compound, which is then reduced to an amine.
Alkylation: The ethyl group can be introduced through alkylation reactions, where the amine is treated with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: N-ethyl-3-iodo-4-methylaniline can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the iodine atom or the amine group.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents such as sodium azide, sodium thiolate, and organometallic reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrocarbons.
科学研究应用
Chemistry: N-ethyl-3-iodo-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions
Medicine: The compound and its derivatives may have therapeutic potential, particularly in the development of new drugs for treating diseases. Research is ongoing to explore its pharmacological properties and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, specialty chemicals, and materials. It is also employed in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of N-ethyl-3-iodo-4-methylaniline involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
3-Iodo-4-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-4-methylaniline: Similar structure but lacks the iodine atom.
N-ethyl-3-iodoaniline: Similar structure but lacks the methyl group.
Uniqueness: N-ethyl-3-iodo-4-methylaniline is unique due to the presence of all three substituents (ethyl, iodine, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
属性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
N-ethyl-3-iodo-4-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChI 键 |
YTCBAJPTQCYTAG-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC(=C(C=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
